![molecular formula C13H14O4 B115510 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone CAS No. 150019-57-1](/img/structure/B115510.png)

4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone

概要

説明

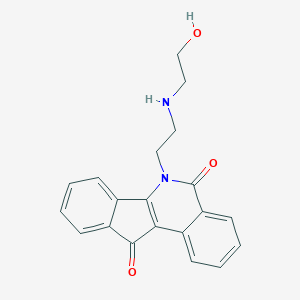

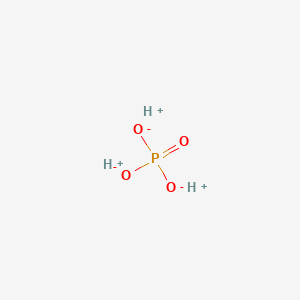

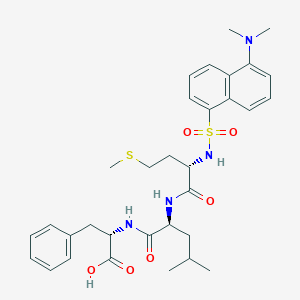

4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone is a chemical compound with the molecular formula C13H14O4 . It has a molecular weight of 234.25 g/mol .

Molecular Structure Analysis

The molecular structure of 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone consists of a cyclohexanone ring attached to a benzo[1,3]dioxol-5-yl group . The InChI string representation of the molecule is InChI=1S/C13H14O4/c14-10-3-5-13(15,6-4-10)9-1-2-11-12(7-9)17-8-16-11/h1-2,7,15H,3-6,8H2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.25 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 55.8 Ų . The heavy atom count is 17 .科学的研究の応用

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins and their modifications, understanding the interactions within a proteome, and the analysis of protein expression at different times or under different conditions .

Flavoring Agent in Food

4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone has been evaluated as a potential flavoring agent. It’s synthesized chemically and considered for use in specific food categories to enhance or modify flavor profiles, although it’s not intended for use in beverages .

Anticancer Research

In the field of cancer research, derivatives of this compound have been designed and synthesized. These derivatives are then evaluated for their antiproliferative activity against various cancer cell lines, such as CCRF-CEM, LNCaP, and MIA PaCa-2, contributing to the development of potential anticancer therapies .

Sensor Technology

The compound has applications in sensor technology, particularly in the development of custom-made electrodes with small organic molecules. These sensors can be used for various purposes, including the detection of trace amounts of metals or other substances .

作用機序

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a compound used in proteomics research , it likely interacts with its targets to induce changes at the molecular level.

Result of Action

, it has been used in research for its potential antiproliferative activity against cancer cells.

特性

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c14-10-3-5-13(15,6-4-10)9-1-2-11-12(7-9)17-8-16-11/h1-2,7,15H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBCBGZLNXQEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=CC3=C(C=C2)OCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569943 | |

| Record name | 4-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone | |

CAS RN |

150019-57-1 | |

| Record name | 4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150019-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)

![1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole](/img/structure/B115452.png)

![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B115454.png)